molecular formula C7H3ClFNO B171488 2-Chloro-7-fluorobenzo[d]oxazole CAS No. 153403-52-2

2-Chloro-7-fluorobenzo[d]oxazole

Cat. No.: B171488
CAS No.: 153403-52-2
M. Wt: 171.55 g/mol
InChI Key: USZLFNXVGKQFGW-UHFFFAOYSA-N
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Description

2-Chloro-7-fluorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol It is a derivative of benzoxazole, characterized by the presence of both chlorine and fluorine atoms on the benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-Chloro-7-fluorobenzo[d]oxazole, often involves the use of 2-aminophenol as a precursor . One common method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under specific conditions (e.g., 50°C) to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzoxazole ring.

Scientific Research Applications

2-Chloro-7-fluorobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-fluorobenzo[d]oxazole is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-7-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZLFNXVGKQFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153403-52-2
Record name 2-chloro-7-fluoro-1,3-benzoxazole
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